S-Benzyl ethyl(pentyl)carbamothioate
Description
S-Benzyl ethyl(pentyl)carbamothioate is a thiocarbamate derivative characterized by a carbamothioate functional group (N–C(=S)–O) with an S-benzyl substituent, an ethyl group, and a pentyl chain. Thiocarbamates are widely used in agrochemicals due to their pesticidal and herbicidal properties. Its molecular formula can be inferred as C₁₅H₂₃NOS, combining the benzyl (C₆H₅–CH₂–), ethyl (C₂H₅–), and pentyl (C₅H₁₁–) groups with the carbamothioate core. The S-benzyl moiety likely enhances lipophilicity, influencing its environmental persistence and bioactivity .
Properties
CAS No. |
85785-23-5 |
|---|---|
Molecular Formula |
C15H23NOS |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
S-benzyl N-ethyl-N-pentylcarbamothioate |
InChI |
InChI=1S/C15H23NOS/c1-3-5-9-12-16(4-2)15(17)18-13-14-10-7-6-8-11-14/h6-8,10-11H,3-5,9,12-13H2,1-2H3 |
InChI Key |
LRLSRIXNGLXHBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CC)C(=O)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl ethyl(pentyl)carbamothioate typically involves the reaction of benzyl chloride with ethyl(pentyl)carbamothioate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the thiocarbonyl group of ethyl(pentyl)carbamothioate attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and concentration of reactants.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiocarbonyl group (C=S) is converted to a sulfoxide (C=S=O) or sulfone (C=S=O2) group.
Reduction: The compound can be reduced to form the corresponding thiol (C-SH) or sulfide (C-S-C).
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
S-Benzyl ethyl(pentyl)carbamothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other thiocarbonyl compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of S-Benzyl ethyl(pentyl)carbamothioate involves its interaction with specific molecular targets. The thiocarbonyl group (C=S) can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiocarbamates and carbamothioates share structural similarities but exhibit distinct functional and regulatory profiles. Below is a comparative analysis based on molecular structure, applications, and research findings:
Table 1: Key Properties of S-Benzyl ethyl(pentyl)carbamothioate and Analogues
Structural and Functional Insights
Alkyl Chain Influence :
- The ethyl and pentyl groups in this compound may confer intermediate volatility compared to Tiocarbazil (di-sec-butyl), which has bulkier substituents that reduce volatility and enhance soil adsorption .
- TMTD lacks aromatic groups but contains sulfur-rich chains, contributing to its fungicidal activity via disulfide bond formation in microbial enzymes .
Bioactivity and Applications :
- Tiocarbazil and S-Benzyl di-sec-butylthiocarbamate are herbicidal, targeting weed germination through lipid biosynthesis inhibition. In contrast, TMTD acts as a protective fungicide, preventing fungal spore development .
- This compound’s efficacy remains speculative; its pentyl chain might enhance membrane permeability in target organisms compared to shorter-chain analogues.
Regulatory and Safety Profiles: TMTD has established tolerances (180.132) for foreign use, with documented risks of dermal sensitization .
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